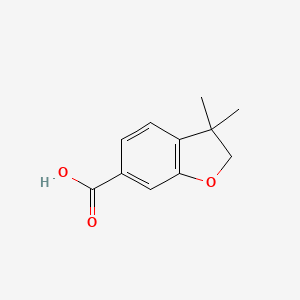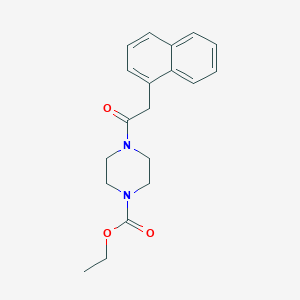
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis
- The compound has relevance in the context of polymer synthesis. For instance, novel multihalide compounds, which could be structurally related to the (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate, were used to initiate atom transfer radical polymerization (ATRP) of styrene and other monomers, highlighting the role of such compounds in the synthesis of well-defined polystyrene stars (Angot et al., 2000).
Organic Synthesis Methodologies
- In the realm of organic synthesis, derivatives structurally related to the target compound were used to explore reactions with bases, leading to the synthesis of spirans and other complex structures. This showcases the potential utility of the compound in synthetic organic chemistry for generating novel molecular architectures (Ukhin et al., 1980).
Study of Molecular Interactions and Properties
- Research on similar compounds has focused on understanding the effects of heteroatom substitution on molecular interactions, such as methoxide attachment to pyrylium cations. These studies contribute to a deeper understanding of the thermodynamics and kinetics of molecular interactions, which could inform the use of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate in various scientific applications (Doddi & Ercolani, 1986).
Potential Applications in Functional Materials
- The modification and functionalization of materials, such as carbon nanotubes, with polymers derived from similar compounds indicate potential applications in enhancing the solubility and processability of nanomaterials. This could suggest a role for the compound in the development of advanced composite materials (Liu et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate involves the condensation of 4-methoxystyryl ketone with 2,6-di-tert-butyl-4-hydroxypyran followed by oxidation and treatment with perchloric acid.", "Starting Materials": [ "4-methoxystyryl ketone", "2,6-di-tert-butyl-4-hydroxypyran", "Oxidizing agent", "Perchloric acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxystyryl ketone with 2,6-di-tert-butyl-4-hydroxypyran in the presence of a base to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran.", "Step 2: Oxidation of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran using an oxidizing agent to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ol.", "Step 3: Treatment of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ol with perchloric acid to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate." ] } | |
Numéro CAS |
1352296-66-2 |
Nom du produit |
(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate |
Formule moléculaire |
C22H29ClO6 |
Poids moléculaire |
424.92 |
Nom IUPAC |
2,6-ditert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrylium;perchlorate |
InChI |
InChI=1S/C22H29O2.ClHO4/c1-21(2,3)19-14-17(15-20(24-19)22(4,5)6)9-8-16-10-12-18(23-7)13-11-16;2-1(3,4)5/h8-15H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b9-8+; |
Clé InChI |
SRYRJYITPCNIFC-HRNDJLQDSA-M |
SMILES |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)OC.[O-]Cl(=O)(=O)=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2422830.png)



![1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2422836.png)

![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)



![2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422843.png)
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)